BenchChemオンラインストアへようこそ!

(Z)-S49076 hydrochloride

Kinase selectivity Off-target effects FGFR inhibition

Select (Z)-S49076 hydrochloride for its defining VEGFR2-sparing selectivity (>1,000 nM)—unlike Cabozantinib or Foretinib—enabling clean dissection of MET/AXL/FGFR1-3 signaling without confounding anti-angiogenic effects. IC50 <20 nM vs. wild-type and mutant MET (D1246N, Y1248D/H). Definitive tool for studying EGFR inhibitor bypass resistance in NSCLC (non-T790M) and anti-angiogenic resistance. Prolonged tumor t1/2 (~7 h) supports once-daily oral dosing. Combined with bevacizumab, achieves near-total tumor growth inhibition in resistant colon carcinoma models.

Molecular Formula C22H22N4O4S
Molecular Weight 438.5 g/mol
CAS No. 1265965-22-7
Cat. No. B610633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-S49076 hydrochloride
CAS1265965-22-7
SynonymsS-49076;  S49076;  S 49076.
Molecular FormulaC22H22N4O4S
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O
InChIInChI=1S/C22H22N4O4S/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25/h1-2,7-10,23H,3-6,11-13H2,(H,24,28)/b18-9-
InChIKeyAREYWCZYVPSHGS-NVMNQCDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-S49076 Hydrochloride (CAS 1265965-22-7): A Multi-Targeted MET/AXL/FGFR Kinase Inhibitor for Oncology Research Procurement


(Z)-S49076 hydrochloride is an orally bioavailable, ATP-competitive tyrosine kinase inhibitor (TKI) that potently targets MET (c-Met), AXL/MER, and FGFR1/2/3 [1]. Originated by Servier, this compound is characterized by its novel pharmacologic profile, which includes potent inhibition of cellular phosphorylation and downstream signaling of these receptor tyrosine kinases (RTKs) both in vitro and in vivo . S49076 has demonstrated strong preclinical activity in various cancer models, particularly those exhibiting primary or acquired resistance to other targeted therapies, and has progressed to Phase I/II clinical evaluation in advanced solid tumors [2]. The hydrochloride salt form (CAS 1265965-19-2) is commonly used in research settings.

Why In-Class MET/AXL Inhibitors Cannot Substitute for (Z)-S49076 Hydrochloride in Oncology Studies


The assumption that any MET or AXL inhibitor is interchangeable for research is invalid due to substantial differences in kinase selectivity profiles, potency against specific targets, and in vivo pharmacokinetic behavior. While several agents like Cabozantinib, Foretinib, and Glesatinib target overlapping RTKs, their off-target profiles, especially concerning VEGFR2 inhibition, differ markedly from S49076 [1]. Furthermore, S49076 demonstrates a unique advantage in its potent inhibition of FGFR family members (FGFR1/2/3) and mutated MET isoforms [2], a profile not fully replicated by many other multi-kinase inhibitors. Substituting another agent without considering these differential pharmacological properties can lead to confounding results in mechanistic studies, particularly those focused on resistance pathways or combinatorial treatment regimens. The quantitative evidence below delineates why (Z)-S49076 hydrochloride is a distinct and non-fungible tool for specific research applications.

Quantitative Comparative Evidence for (Z)-S49076 Hydrochloride Against Key Oncology Kinase Inhibitor Comparators


Differentiation by Unique Kinase Selectivity Profile: Potent FGFR1/2/3 Inhibition with VEGFR2 Sparing

Unlike the broader multi-kinase inhibitors Cabozantinib and Foretinib, S49076's target profile is distinguished by potent FGFR1/2/3 inhibition and a notable lack of activity against VEGFR2 [1]. While S49076 inhibits MET, AXL, and FGFR1-3 with IC50 values below 20 nM , Cabozantinib potently inhibits VEGFR2 (IC50 = 0.035 nM) , a primary driver of angiogenesis and a source of hypertension and other cardiovascular toxicities. Foretinib also exhibits strong VEGFR2 inhibition (IC50 = 0.9 nM) . In contrast, S49076's IC50 for VEGFR2 is >1,000 nM, confirming functional selectivity . This specific profile allows for research into MET/AXL/FGFR-driven biology without the confounding factor of potent anti-angiogenic VEGFR2 blockade.

Kinase selectivity Off-target effects FGFR inhibition VEGFR2 Tyrosine kinase inhibitor

Potent Inhibition of Clinically Relevant MET Mutations: A Differentiator from Earlier MET Inhibitors

Acquired mutations in the MET kinase domain, such as D1246N, Y1248D, and Y1248H, are known to confer resistance to first-generation MET inhibitors. S49076 has been shown to potently inhibit the kinase activity of these clinically relevant MET mutant isoforms . While many MET inhibitors like Capmatinib and Tepotinib are effective against wild-type MET, their activity can be significantly reduced against certain secondary mutations. For instance, the D1246N mutation has been identified as a mechanism of resistance to Type I MET inhibitors. S49076's ability to maintain potent inhibition against these mutants expands its utility to research on acquired resistance mechanisms.

MET mutation Drug resistance Kinase inhibitor D1246N Y1248D/H

Superior Kinome Selectivity Profile: Minimal Off-Target Activity at 100 nM

In a comprehensive screen against a panel of 442 human wild-type and mutated kinases, S49076 at a concentration of 100 nM inhibited only 6% of the kinases tested . This high degree of selectivity is a crucial differentiator from other multi-kinase inhibitors like Foretinib or Merestinib, which are known to engage a broader range of kinase targets including RON, TIE2, KIT, and FLT3 [1]. This clean kinome profile reduces the likelihood of confounding biological effects driven by unintended off-target inhibition, thereby enhancing the interpretability of experimental results and solidifying its value as a precise tool compound for MET, AXL, and FGFR-related pathway research.

Kinase selectivity Off-target effects Kinome panel Polypharmacology

Enhanced Tumor Exposure and Prolonged Target Engagement In Vivo

S49076 demonstrates a favorable pharmacokinetic profile characterized by high and sustained distribution to tumor tissue relative to plasma. At an oral dose of 3.125 mg/kg, the half-life of S49076 in tumors is approximately 7 hours, compared to less than 2 hours in the blood . This preferential tumor accumulation leads to durable pharmacodynamic effects; at doses of 6.25 mg/kg and higher, greater than 50% inhibition of MET phosphorylation is maintained for at least 16 hours post-dose . While comparative tumor distribution data for other inhibitors is often not reported with the same granularity, this well-documented PK/PD relationship provides a clear advantage for researchers designing efficacy studies, as it ensures sustained target inhibition at well-tolerated doses.

Pharmacokinetics Tumor distribution In vivo efficacy PD/PK relationship Target engagement

Demonstrated Preclinical Activity in Models of Acquired EGFR TKI Resistance

Aberrant activation of MET and AXL are well-established mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC). S49076 has demonstrated strong and selective preclinical activity against NSCLC cell lines with acquired resistance to gefitinib and erlotinib that do not harbor the EGFR T790M mutation [1]. In a panel of six resistant cell lines derived from EGFR-mutant PC9 cells, S49076 potently inhibited the growth of T790M-negative resistant cells, where MET and AXL signaling was upregulated. This contrasts with third-generation EGFR inhibitors like Osimertinib, which are primarily active against T790M-positive disease. S49076's activity in this specific resistance context positions it as a key tool for investigating MET/AXL-driven bypass resistance mechanisms.

EGFR TKI resistance NSCLC Acquired resistance Gefitinib resistance Erlotinib resistance

Differentiated Kinase Target Profile: Inclusion of MER and FGFR Family

A direct comparison of target profiles highlights S49076's unique combination of inhibited kinases. As shown in Table 1 of a key review, S49076's targets (MET, AXL, FGFR1/2/3) are distinct from those of other advanced clinical-stage inhibitors [1]. While Cabozantinib (targeting MET, RET, KIT, AXL, VEGFR2) and Glesatinib (targeting MET, AXL, TIE2, VEGFR) have broader but different spectrums, S49076 uniquely includes potent MER and FGFR1-3 inhibition while omitting VEGFR2, RET, and KIT. Foretinib, which also hits RON and MERTK, differs in its inclusion of VEGFR2 [2]. This specific combination makes S49076 the preferred choice for experiments where the simultaneous and potent blockade of MET, AXL/MER, and FGFR signaling is required without the confounding inhibition of angiogenic drivers.

Kinase target profile MER tyrosine kinase FGFR1/2/3 Multi-kinase inhibitor Target spectrum

Optimized Research and Procurement Scenarios for (Z)-S49076 Hydrochloride Based on Comparative Evidence


Mechanistic Studies of MET/AXL/FGFR-Driven Oncogenesis Without VEGFR2 Confounding

Given S49076's potent inhibition of MET, AXL, and FGFR1/2/3 (IC50s <20 nM) coupled with its lack of activity against VEGFR2 (>1,000 nM) [1], it is the optimal tool compound for researchers dissecting the specific contributions of MET, AXL, and FGFR signaling to tumor growth, invasion, and metastasis. Using alternatives like Cabozantinib or Foretinib would introduce potent anti-angiogenic effects via VEGFR2 inhibition , which can independently suppress tumor growth and complicate the interpretation of signaling pathway studies. S49076 enables a more precise interrogation of these pathways.

Investigating Acquired Resistance to First- and Third-Generation EGFR Inhibitors in NSCLC

S49076 has shown potent preclinical activity against NSCLC models with acquired resistance to gefitinib/erlotinib that are driven by MET/AXL upregulation and lack the EGFR T790M mutation [2]. In contrast, Osimertinib is ineffective in this specific resistance context. Therefore, researchers focused on characterizing and overcoming MET/AXL-mediated bypass resistance to EGFR inhibitors should procure S49076 as the primary tool to validate this resistance mechanism and test combination strategies. Its further activity against MET mutants (D1246N, Y1248D/H) also makes it valuable for studying resistance evolution under MET-directed therapy.

In Vivo Efficacy Studies Requiring Sustained Tumor Target Engagement

For animal studies, the favorable pharmacokinetic profile of S49076 is a key selection criterion. Its prolonged half-life in tumor tissue (~7 hours) compared to plasma (<2 hours) at a low dose of 3.125 mg/kg ensures that target inhibition (e.g., MET phosphorylation) is sustained for over 16 hours at doses ≥6.25 mg/kg. This property allows for once-daily oral dosing regimens to achieve continuous target coverage, improving study compliance, reducing animal handling stress, and providing a clear PK/PD relationship for correlating drug exposure with tumor growth inhibition in MET- and FGFR-dependent xenograft models.

Development of Combination Therapies Targeting VEGF/VEGFR Inhibitor Resistance

Preclinical evidence demonstrates that S49076 not only arrests tumor growth in bevacizumab (anti-VEGF)-resistant colon carcinoma models but also, when combined with bevacizumab, leads to near-total inhibition of tumor growth [3]. This specific application scenario is uniquely suited to S49076 because its MET/AXL/FGFR inhibitory profile directly targets key pathways implicated in resistance to VEGF/VEGFR blockade, without itself being a potent VEGFR2 inhibitor. Researchers developing next-generation combination regimens to overcome anti-angiogenic therapy resistance will find S49076 to be an indispensable component for validating these synergistic approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-S49076 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.